Estradiol 17-sulfate
Overview
Description
Estradiol 17-sulfate is a natural, endogenous steroid and an estrogen ester. It is produced from estradiol by sulfation of the C17β hydroxyl group by estrogen sulfotransferases . This compound itself is biologically inactive but can be converted by steroid sulfatase into estradiol, which is a potent estrogen . This compound plays a significant role in the biology of breast tissue and has been implicated in breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Estradiol 17-sulfate can be synthesized by the sulfation of estradiol. The reaction typically involves the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as the sulfating agents . The reaction is carried out under controlled conditions to ensure the selective sulfation at the C17β hydroxyl group.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale sulfation reactors where estradiol is reacted with sulfur trioxide or chlorosulfonic acid under controlled temperature and pressure conditions . The product is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Estradiol 17-sulfate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed by steroid sulfatase to produce estradiol.
Oxidation: It can undergo oxidation reactions to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using steroid sulfatase.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Estradiol.
Oxidation: Hydroxylated estradiol derivatives.
Reduction: Alcohol derivatives of this compound.
Scientific Research Applications
Estradiol 17-sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study sulfation and desulfation reactions.
Biology: Investigated for its role in estrogen metabolism and its impact on breast tissue.
Medicine: Studied for its potential role in hormone replacement therapy and its implications in breast cancer.
Industry: Used in the production of conjugated estrogens for pharmaceutical applications.
Mechanism of Action
Estradiol 17-sulfate exerts its effects through its conversion to estradiol by steroid sulfatase . Estradiol then binds to estrogen receptors in target cells, leading to the activation of gene transcription and subsequent biological effects . The molecular targets include estrogen receptors alpha and beta, which are involved in regulating various physiological processes .
Comparison with Similar Compounds
Properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O5S/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)23-24(20,21)22/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22)/t14-,15-,16+,17+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUDNGPWAXYETN-ZBRFXRBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50954120 | |
Record name | Estradiol 17-sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50954120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3233-69-0 | |
Record name | Estradiol 17-sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3233-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estradiol 17-sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estradiol 17-sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50954120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.